![molecular formula C10H14BrClN2O B1520366 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride CAS No. 1221725-92-3](/img/structure/B1520366.png)
3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride
Overview
Description
3-Amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride (3-ABMPHCl) is a chemical compound that has been widely studied in scientific research due to its unique properties and potential applications. It is an organic compound belonging to the class of amides, and its chemical formula is C7H10BrClN2O. This compound has been used in a variety of research fields, such as biochemistry, pharmacology, and organic chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
3-Amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride is involved in the synthesis of various chemically significant compounds. For instance, it serves as a precursor in the creation of arylsubstituted halogen(thiocyanato)amides, showcasing its utility in generating compounds with potential antimicrobial properties (Baranovskyi et al., 2018). This highlights its versatility in synthesizing diverse chemical structures, beneficial for exploring new drugs with antimicrobial efficacy.
Antimicrobial Applications
The compound finds application in antimicrobial research. Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, synthesized from similar chemical structures, were evaluated for their antibacterial and antifungal activities. Such studies underscore the potential of derivatives of 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride in developing new antimicrobial agents (Baranovskyi et al., 2018).
Potential in Pharmacology
In pharmacology, the structural motifs derived from 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride can be essential. For example, isoxazole derivatives, related structurally to the subject compound, have shown significant muscle relaxant and anticonvulsant activities. This demonstrates the broad spectrum of pharmacological activities that compounds derived from or related to 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride might exhibit, offering pathways for developing novel therapeutic agents (Tatee et al., 1986).
Contribution to Drug Development
The compound also contributes to drug development processes. Research on 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride derivatives has led to discoveries in antimalarial activity, showcasing the compound's utility in the synthesis of agents that may combat malaria. This aspect is crucial for identifying new therapeutic leads against resistant strains of malaria, underlining the importance of such compounds in medicinal chemistry (Werbel et al., 1986).
properties
IUPAC Name |
3-amino-N-(5-bromo-2-methylphenyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKWHOAZXXOQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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